molecular formula C17H18N2O3S B13439411 Febuxostat Isopropyl Isomer Ethyl Ester

Febuxostat Isopropyl Isomer Ethyl Ester

Cat. No.: B13439411
M. Wt: 330.4 g/mol
InChI Key: FCJQLDKQXVDDTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Febuxostat Isopropyl Isomer Ethyl Ester involves several key steps. One common method starts with 4-hydroxybenzonitrile and thioacetamide as raw materials. These react in hydrochloric acid solution to form 4-hydroxythiobenzamide. This intermediate then reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Further reactions with hexamine in a mixed acid system of methanesulfonic acid and trifluoroacetic acid yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Finally, the target compound is synthesized through a one-pot method involving hydroxylamine hydrochloride, potassium carbonate, and iso-butyl bromide in a polar protonic solvent .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This often includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction and improve the efficiency of the process is also common .

Chemical Reactions Analysis

Types of Reactions

Febuxostat Isopropyl Isomer Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

    Hydrolysis: This reaction can be catalyzed by either acids or bases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of various oxidized products.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Febuxostat Isopropyl Isomer Ethyl Ester is a chemical compound primarily used in pharmaceutical research and development as an intermediate in the synthesis of Febuxostat. Febuxostat is a non-purine, selective inhibitor of xanthine oxidase, used to manage hyperuricemia in patients with gout . this compound features a thiazole ring and an isopropoxy group, with a cyano group and an ethyl ester functional group, which contribute to its chemical properties and potential biological activities.

Scientific Research Applications

This compound is a crucial intermediate in the synthesis of Febuxostat, a drug used to treat hyperuricemia and gout . Its applications in scientific research include:

  • As a Precursor in Drug Development this compound is utilized for creating formulations aimed at treating gout and other hyperuricemia-related conditions. The synthesis of this compound involves multi-step organic reactions that allow precise control over the product's purity and yield, which is essential for pharmaceutical applications.
  • Inhibiting Xanthine Oxidase Febuxostat functions as a selective inhibitor of xanthine oxidase, an enzyme involved in uric acid production. By inhibiting this enzyme, Febuxostat effectively reduces serum uric acid levels, making it beneficial for patients suffering from gout .
  • Potential Anti-Inflammatory Properties Studies suggest that compounds similar to Febuxostat may exhibit anti-inflammatory properties, supporting their use in managing conditions associated with elevated uric acid levels.
  • Lead Compound for New Drug Development Due to its structural characteristics, this compound may serve as a lead compound for developing new drugs targeting similar pathways.

Interaction Studies

Interaction studies involving this compound focus on its pharmacokinetics and pharmacodynamics when converted into Febuxostat. Key interactions include:

  • Pharmacokinetic Studies Analyzing how the compound is absorbed, distributed, metabolized, and excreted in the body.
  • Pharmacodynamic Studies Investigating the effects of the compound on the body, particularly its interaction with xanthine oxidase.

These studies are vital for determining safe dosages and potential side effects when used therapeutically.

Febuxostat as a Treatment for Hyperuricemia

Mechanism of Action

Febuxostat Isopropyl Isomer Ethyl Ester exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase, the compound effectively reduces the production of uric acid . This mechanism is crucial for managing hyperuricemia and preventing gout flares.

Comparison with Similar Compounds

Similar Compounds

    Febuxostat: The parent compound, also a xanthine oxidase inhibitor, used for treating hyperuricemia and gout.

    Allopurinol: Another xanthine oxidase inhibitor, commonly used as a first-line treatment for gout.

    Oxypurinol: A metabolite of allopurinol, also inhibits xanthine oxidase.

Uniqueness

Febuxostat Isopropyl Isomer Ethyl Ester is unique due to its specific structural modifications, including the isopropyl group and ethyl ester functional group. These modifications can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, potentially offering advantages over similar compounds in terms of efficacy and safety .

Biological Activity

Febuxostat Isopropyl Isomer Ethyl Ester is a significant compound in the pharmaceutical landscape, primarily recognized as an intermediate in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase (XO). This article delves into its biological activity, synthesis methods, pharmacological properties, and clinical implications.

Chemical Structure and Properties

This compound has the molecular formula CHNOS, characterized by a thiazole ring and an isopropoxy group. Its structure includes a cyano group and an ethyl ester functional group, which are crucial for its reactivity and solubility. These features contribute to its potential biological activities, particularly in managing conditions associated with elevated uric acid levels.

As a precursor to Febuxostat, this compound plays a vital role in inhibiting xanthine oxidase. By blocking this enzyme, Febuxostat effectively reduces serum uric acid levels, making it beneficial for patients suffering from gout and hyperuricemia. The selectivity of Febuxostat for XO over other enzymes involved in purine metabolism minimizes side effects commonly associated with older treatments like Allopurinol .

Biological Activity

Key Findings:

  • This compound exhibits notable anti-inflammatory properties alongside its urate-lowering effects.
  • It has been shown to maintain serum uric acid (sUA) levels below 6.0 mg/dl effectively in long-term studies .
  • The compound's pharmacokinetics reveal rapid absorption with a half-life of approximately 5 to 8 hours, allowing for flexible dosing regimens .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Refluxing with various reagents to form the thiazole derivatives.
  • Column chromatography for purification and isolation of the desired isomers.

These methods ensure high purity and yield, essential for pharmaceutical applications .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionUnique Features
Allopurinol Inhibits xanthine oxidase (non-selectively)Established first-line treatment for gout
Benzbromarone Uricosuric agent; promotes renal clearanceDifferent mechanism; increases uric acid excretion
Lesinurad Selective uric acid reabsorption inhibitorUsed in combination therapy with allopurinol

Febuxostat's selectivity for xanthine oxidase without significantly affecting other metabolic pathways enhances its therapeutic profile compared to older agents like Allopurinol .

Clinical Case Studies

A pivotal study assessing the long-term efficacy and safety of febuxostat therapy revealed that:

  • 93% of subjects maintained sUA levels below 6.0 mg/dl over five years.
  • A significant reduction in gout flares was observed, with a 69% resolution rate in baseline tophi among participants .

These findings underscore the compound's effectiveness in chronic gout management.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H18N2O3S/c1-5-21-17(20)15-11(4)19-16(23-15)12-6-7-14(22-10(2)3)13(8-12)9-18/h6-8,10H,5H2,1-4H3

InChI Key

FCJQLDKQXVDDTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC(C)C)C#N)C

Origin of Product

United States

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